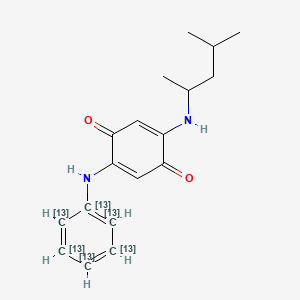
6PPD-quinone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6PPD-quinone-13C6 is a labeled derivative of 6PPD-quinone, which is an oxidation product of the widely used tire additive N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD). This compound is of significant interest due to its high toxicity to aquatic organisms, particularly fish species such as coho salmon. The labeled version, this compound, is used as an internal standard in analytical chemistry to quantify the presence of 6PPD-quinone in environmental samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-13C6 involves the oxidation of 6PPD-13C6, which is the labeled version of the parent compound. The oxidation process typically employs strong oxidizing agents such as ozone or singlet oxygen in an aqueous environment. The reaction conditions include controlled temperature and pH to ensure the complete conversion of 6PPD-13C6 to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for use as an analytical standard .
Analyse Chemischer Reaktionen
Types of Reactions
6PPD-quinone-13C6 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from 6PPD-13C6.
Reduction: Can revert this compound back to 6PPD-13C6 under specific conditions.
Substitution: Reactions where functional groups on the quinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Ozone, singlet oxygen, and other strong oxidizing agents in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Various nucleophiles can be used to substitute functional groups on the quinone ring.
Major Products Formed
Oxidation: this compound.
Reduction: 6PPD-13C6.
Substitution: Various substituted quinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6PPD-quinone-13C6 is primarily used in environmental chemistry to study the presence and impact of 6PPD-quinone in water bodies. Its applications include:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify 6PPD-quinone levels in environmental samples.
Environmental Toxicology: Research on the toxic effects of 6PPD-quinone on aquatic organisms, particularly fish species.
Water Treatment Research: Studies on the degradation and removal of 6PPD-quinone from water using advanced oxidation processes.
Wirkmechanismus
The mechanism of action of 6PPD-quinone-13C6 involves its interaction with biological molecules in aquatic organisms. The quinone structure is highly reactive and can form adducts with proteins and DNA, leading to cellular damage and toxicity. The primary molecular targets include enzymes involved in oxidative stress response and DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD): The parent compound, used as an antioxidant in tires.
1,3-Diphenylguanidine (DPG): Another tire additive with similar applications but different chemical structure
Uniqueness
6PPD-quinone-13C6 is unique due to its labeled carbon atoms, which make it an ideal internal standard for analytical methods. Its high toxicity and environmental persistence also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C18H22N2O2 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)-5-(4-methylpentan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,14+1 |
InChI-Schlüssel |
UBMGKRIXKUIXFQ-XNKFZZRESA-N |
Isomerische SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Kanonische SMILES |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


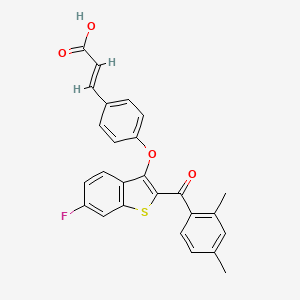
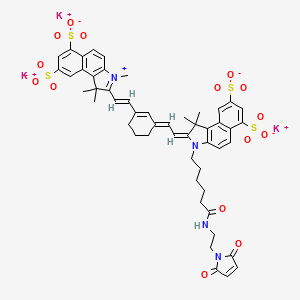
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
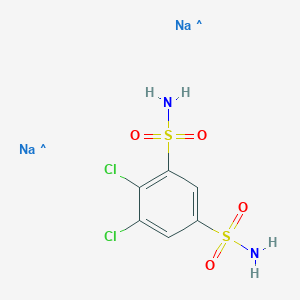
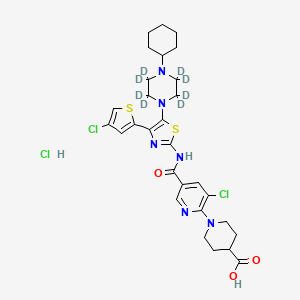
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
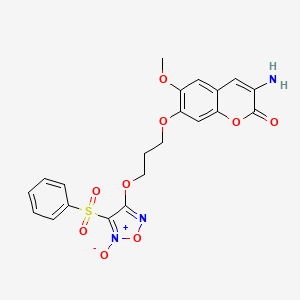
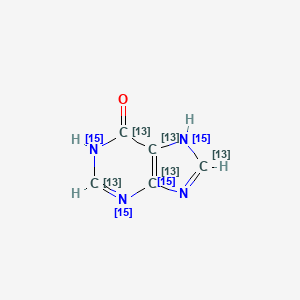
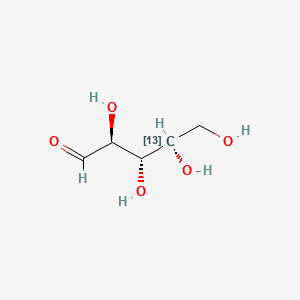
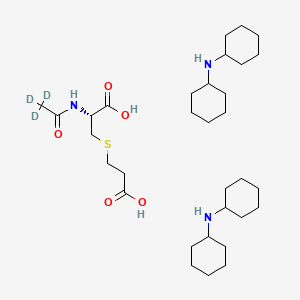

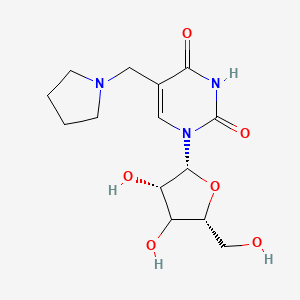

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
